1-(4-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone
Description
Molecular Identity and Basic Properties
1-(4-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone is a fluorinated aromatic ketone with the molecular formula C₁₅H₁₄FNO and a molecular weight of 243.28 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name is 1-[4-(aminomethyl)phenyl]-2-(4-fluorophenyl)ethan-1-one , reflecting its structural features: a ketone group attached to two aromatic rings, one bearing a fluorophenyl group and the other an aminomethyl substituent. The compound is registered under the Chemical Abstracts Service (CAS) number 1017781-71-3 .
Synonyms for this compound include:
Structural Features and Chemical Classification
The molecule consists of two aromatic rings connected via a ketone group:
- Fluorophenyl ring : A benzene ring substituted with a fluorine atom at the para position.
- Aminomethylphenyl ring : A benzene ring with an aminomethyl (-CH₂NH₂) group at the para position.
Key functional groups include:
- Ketone (C=O) : Imparts reactivity toward nucleophiles and participation in condensation reactions.
- Aminomethyl (-CH₂NH₂) : Provides basicity and potential for hydrogen bonding.
- Fluorine atom : Enhances lipophilicity and influences electronic properties via inductive effects.
This compound belongs to the fluorinated aromatic ketones class, characterized by the presence of fluorine and ketone groups on aromatic systems. Its bifunctional design makes it a versatile intermediate in organic synthesis.
Physicochemical Properties
Limited experimental data are available for this specific compound, but properties can be inferred from structurally related fluorinated ketones:
The aminomethyl group’s basicity (pKₐ ~9–10) and the electron-withdrawing fluorine atom influence its reactivity in nucleophilic substitutions and redox reactions.
Historical Context in Fluorinated Ketone Research
Fluorinated ketones emerged as critical intermediates in the mid-20th century, driven by their utility in pharmaceuticals and materials science. The introduction of fluorine into ketones enhances metabolic stability and bioavailability, making them valuable in drug design.
This compound represents an evolution in bifunctional fluorinated ketone synthesis. Early methods relied on Friedel-Crafts acylation or halogen exchange reactions . Modern approaches, such as Pd-catalyzed C–H fluorination (e.g., direct ortho-fluorination of aromatic ketones), have enabled more efficient access to such compounds.
This compound’s design aligns with trends in covalent inhibitor development , where fluorinated ketones act as electrophilic warheads targeting cysteine residues in enzymes. Its aminomethyl group also permits derivatization for solubility tuning or conjugation.
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c16-14-7-3-11(4-8-14)9-15(18)13-5-1-12(10-17)2-6-13/h1-8H,9-10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEGALPOSNGJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695787 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-71-3 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Ethanone Backbone
Friedel-Crafts Acylation:
The ketone moiety is commonly introduced via Friedel-Crafts acylation, where 4-fluorobenzoyl chloride or a related acylating agent reacts with a substituted benzene derivative under Lewis acid catalysis (e.g., AlCl3). This step forms the 2-(4-fluorophenyl)ethanone core.Alternative Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) can be employed to assemble the biaryl ketone structure, especially when sensitive functional groups are present. These methods allow for regioselective introduction of the fluorophenyl and aminomethyl-substituted phenyl rings.
Introduction of the Aminomethyl Group
Reductive Amination:
The aminomethyl substituent is typically introduced via reductive amination. In this process, the ketone or aldehyde precursor bearing a para-substituted benzyl group is reacted with ammonia or a primary amine source, followed by reduction using agents such as sodium cyanoborohydride or sodium borohydride. This converts the carbonyl group into the aminomethyl functionality.Reduction of Nitro Precursors:
Alternatively, a nitro group at the para position can be reduced to an amine, which is then converted to the aminomethyl group through subsequent functional group transformations.
Representative Synthetic Route Example
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 4-Fluorobenzoyl chloride + 4-(aminomethyl)benzene or protected precursor | AlCl3, anhydrous conditions, 0–50°C | 1-(4-(protected aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone |
| 2 | Deprotection | Protected aminomethyl intermediate | Acidic or basic hydrolysis | This compound |
| 3 | Purification | Crude product | Recrystallization or chromatography | Pure target compound |
Note: Protection of the aminomethyl group (e.g., as a Boc or CBz derivative) is often necessary during Friedel-Crafts acylation to prevent side reactions.
Optimization of Reaction Conditions
- Catalysts: Lewis acids such as AlCl3 for acylation; palladium complexes for cross-coupling.
- Temperature: Typically 0–50°C for Friedel-Crafts acylation to control regioselectivity and minimize side reactions.
- Solvents: Nonpolar solvents like dichloromethane or chloroform for acylation; polar aprotic solvents (DMF, THF) for coupling reactions.
- Reducing Agents: Sodium cyanoborohydride or sodium borohydride for reductive amination.
- Purification: Recrystallization from ethanol/water mixtures or chromatographic techniques to enhance purity and yield.
Analytical Characterization Supporting Preparation
| Technique | Purpose | Typical Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of aromatic and aminomethyl groups | 1H NMR: Aromatic protons δ 6.8–7.6 ppm; aminomethyl protons δ 3.0–4.0 ppm; 19F NMR: Fluorine resonance ~ -110 ppm |
| Infrared Spectroscopy (IR) | Functional group identification | Ketone C=O stretch ~1680 cm−1; aromatic C-F stretch ~1220 cm−1; NH2 stretch ~3350 cm−1 |
| Mass Spectrometry (MS) | Molecular weight and purity verification | Molecular ion peak matching C15H14FNO; [M+H]+ ion detection |
| Melting Point Determination | Purity and physical characterization | Melting point consistent with literature values for hydrochloride salt |
| Chromatography (HPLC, TLC) | Purity assessment and isolation | Single major peak indicating high purity after purification |
Summary Table of Preparation Methods
| Preparation Step | Methodology/Reaction Type | Key Reagents/Conditions | Notes/Considerations |
|---|---|---|---|
| Ethanone backbone formation | Friedel-Crafts acylation or Pd-catalyzed cross-coupling | 4-Fluorobenzoyl chloride, AlCl3, or Pd catalyst | Protection of amino group often required |
| Aminomethyl group introduction | Reductive amination or nitro reduction | Sodium cyanoborohydride, ammonia, or reducing agents | Control of reaction pH critical for selectivity |
| Purification | Recrystallization, chromatography | Ethanol/water mixtures, silica gel column | Enhances yield and compound purity |
| Characterization | NMR, IR, MS, melting point | Standard spectroscopic and analytical techniques | Confirms structural integrity and purity |
Research Findings and Notes
- The aminomethyl group enhances aqueous solubility under acidic conditions due to protonation, which is beneficial for subsequent biological applications or further chemical modification.
- The presence of the fluorine atom increases metabolic stability and can improve binding affinity in biological systems, making this compound a valuable scaffold in medicinal chemistry.
- Industrial scale synthesis may employ continuous flow reactors and advanced purification methods to optimize yield and reproducibility.
- Spectroscopic and chromatographic methods are critical to confirm the successful synthesis and purity of the compound before biological evaluation or further synthetic transformations.
Scientific Research Applications
Synthesis Pathway Example
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Fluoro-2-hydroxy-benzaldehyde + 1-(4-aminophenyl)ethanone oxime | Ethanol, reflux | 1-(4-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone |
Pharmaceutical Applications
The compound exhibits significant biological activities, making it a candidate for various therapeutic applications. Its structural similarity to other biologically active compounds suggests potential efficacy in drug development.
- Binding Affinity : Studies have shown that compounds with similar structures often demonstrate notable binding affinities to biological targets, which is crucial for drug design.
- Therapeutic Potential : The unique combination of functional groups in this compound may enhance its biological activity compared to structurally similar compounds.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of compounds related to this compound:
- Anticancer Activity : Research indicates that derivatives of this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Neuropharmacology : Some studies suggest that similar compounds can modulate neurotransmitter systems, indicating potential use in treating neurological disorders.
Notable Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer properties | Inhibition of tumor growth in vitro |
| Study B | Neurotransmitter modulation | Alteration of serotonin levels in animal models |
Mechanism of Action
The mechanism by which 1-(4-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The target compound’s substituents are distinct from structurally related ethanones in the literature:
- Electronic Effects: The 4-fluorophenyl group in the target compound withdraws electrons, reducing ketone reactivity compared to non-halogenated analogs (e.g., 1-phenylethanone) . This contrasts with electron-donating groups like methyl (), which increase electron density at the ketone.
- Biological Activity: The aminomethyl group may enhance interactions with biological targets (e.g., enzymes or transporters) through hydrogen bonding, similar to the piperazinyl group in antifungal ligands () . In contrast, halogenated analogs like 2-bromo-1-(4-fluorophenyl)ethanone () are often intermediates rather than bioactive agents .
Physicochemical Properties
- Solubility: The aminomethyl group increases water solubility relative to fully aromatic analogs (e.g., 1,2-diphenylethanone). However, the 4-fluorophenyl group counterbalances this by enhancing lipophilicity, similar to 1-(3-fluorophenyl)-2-(4-fluorophenyl)ethanone () .
- Stability : Fluorine’s electronegativity stabilizes the compound against oxidation, a trait shared with 4-F-α-PVP analogs () .
Structural and Spectral Characterization
- NMR: The 4-fluorophenyl group generates distinct $^{19}\text{F}$ NMR signals (δ ~ -110 ppm), as seen in . The aminomethyl protons resonate near δ 3.5–4.0 ppm, similar to piperazinyl protons in .
- Mass Spectrometry : Fragmentation patterns would differ from halogenated analogs (e.g., ) due to the amine’s propensity for neutral loss (e.g., NH$2$CH$2$) .
Data Tables
Table 1: Substituent Impact on Key Properties
Biological Activity
1-(4-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone, also known as a derivative of phenylketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes an aminomethyl group and a fluorophenyl moiety, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.
Molecular Structure
- Chemical Formula: C15H14FNO
- Molecular Weight: 243.28 g/mol
- CAS Number: 1017781-71-3
Structural Characteristics
The compound features:
- An aminomethyl group attached to a phenyl ring.
- A fluorine atom on the para position of another phenyl ring.
| Property | Value |
|---|---|
| Molecular Formula | C15H14FNO |
| Molecular Weight | 243.28 g/mol |
| CAS Number | 1017781-71-3 |
| Solubility | Soluble in ethanol |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 20 µM against the A-431 epidermoid carcinoma cell line, suggesting significant antiproliferative activity .
The proposed mechanism of action for this compound involves:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through interference with the cell cycle.
Case Study: Antitumor Efficacy
In a case study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:
- A reduction in cell viability by over 50% after 48 hours of exposure.
- Enhanced expression of pro-apoptotic markers, indicating a shift towards apoptotic pathways .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- CYP Enzymes: Exhibits inhibition against CYP1A2, which is crucial for drug metabolism.
- Potential as a Drug Candidate: Its ability to modulate enzyme activity suggests it may interact with other therapeutic agents, warranting further investigation into its pharmacokinetics and drug-drug interactions .
Toxicity Studies
Toxicological assessments revealed that at lower concentrations, the compound shows minimal cytotoxicity toward non-cancerous cell lines, indicating a degree of selectivity that is beneficial for therapeutic applications.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsion angles (e.g., monoclinic P21/c space group observed in similar compounds) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isomers .
What challenges arise in reconciling conflicting crystallographic data from different refinement software?
Advanced
Discrepancies may stem from:
- Data resolution : High-twinned or low-resolution datasets complicate SHELXL refinement, requiring manual intervention .
- Thermal parameters : Overfitting anisotropic displacement parameters can distort bond lengths. Cross-validating with density functional theory (DFT) optimizes accuracy .
- Software biases : SHELX’s dominance in small-molecule refinement (despite newer tools) may overlook alternative solutions, necessitating independent validation .
How can researchers optimize the synthesis of intermediates like 4-(aminomethyl)phenyl precursors?
Q. Advanced
- Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to shield the amine during acylation, preventing unwanted side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves regioselectivity in aryl substitutions .
- Flow Chemistry : Enhances reproducibility for scale-up by maintaining precise temperature and stoichiometric control .
What methodologies assess the bioactivity of fluorinated ethanone derivatives in drug discovery?
Q. Advanced
- Enzyme Inhibition Assays : Fluorine’s electronegativity modulates binding affinity; IC₅₀ values are quantified via fluorescence polarization .
- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., replacing fluorine with chloro/bromo) evaluates pharmacokinetic profiles .
- Molecular Dynamics (MD) Simulations : Predict interactions with target proteins (e.g., kinase binding pockets) using force fields parameterized for halogen bonds .
How do solvent and temperature affect the stability of this compound?
Q. Basic
- Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound via hydrogen bonding with the aminomethyl group .
- Degradation pathways : Elevated temperatures (>100°C) promote keto-enol tautomerism, detectable via UV-Vis spectroscopy .
What computational tools predict the physicochemical properties of fluorinated ethanones?
Q. Advanced
- Density Functional Theory (DFT) : Calculates dipole moments, polarizability, and frontier molecular orbitals (FMOs) to estimate reactivity .
- COSMO-RS : Models solubility in biorelevant media (e.g., simulated intestinal fluid) .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to biological targets .
How can researchers address low yields in multi-step syntheses involving fluorinated intermediates?
Q. Advanced
- DoE (Design of Experiments) : Identifies critical parameters (e.g., reagent ratios, pH) via factorial design .
- In-situ monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) enhance cross-coupling efficiency in aryl-aryl bond formation .
What analytical techniques differentiate positional isomers in fluorinated ethanone derivatives?
Q. Basic
- NOESY NMR : Detects spatial proximity of fluorine and aminomethyl groups .
- X-ray Powder Diffraction (XRPD) : Distinguishes crystal packing differences between ortho/meta/para isomers .
- HPLC-MS : Separates isomers using chiral columns (e.g., Chiralpak AD-H) .
How do steric and electronic effects influence the reactivity of the aminomethyl group?
Q. Advanced
- Steric hindrance : Bulky substituents on the phenyl ring reduce nucleophilic attack on the amine .
- Electronic effects : Electron-withdrawing groups (e.g., fluorine) deactivate the ring, slowing electrophilic substitution .
- pH-dependent reactivity : Protonation of the amine at low pH enhances electrophilicity, enabling selective acylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
